2-Amino-3-cyclopropylpropanoic acid hydrochloride
Description
2-Amino-3-cyclopropylpropanoic acid hydrochloride (CAS: 15785-52-1) is a non-proteinogenic amino acid derivative structurally derived from alanine, where the β-carbon substituent is replaced by a cyclopropyl group. Its molecular formula is C₆H₁₁NO₂·HCl, with a molecular weight of 165.62 g/mol (accounting for the hydrochloride salt). This compound is commonly used in pharmaceutical and biochemical research due to the unique conformational constraints imposed by the cyclopropyl ring, which can enhance binding specificity in drug design .
Commercial suppliers, such as CymitQuimica and BLD Pharmatech Ltd., offer it in high purity (≥95%) for applications in peptide synthesis and medicinal chemistry . Safety data indicate that it is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .
Properties
IUPAC Name |
2-amino-3-cyclopropylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)3-4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAANNBRVRNYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803567-60-3 | |
| Record name | 2-amino-3-cyclopropylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyclopropylpropanoic acid hydrochloride typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method involves the reaction of cyclopropylcarbinol with a halogenating agent to form cyclopropylcarbinyl halide, which is then reacted with ammonia to yield the desired amino acid derivative. The hydrochloride salt is formed by treating the free amino acid with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyclopropylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Applications
1. Neurotransmitter Modulation
2-Amino-3-cyclopropylpropanoic acid hydrochloride serves as an analog of the amino acid alanine and has been studied for its effects on neurotransmitter systems. It is particularly noted for its potential to influence the glutamatergic system, which is crucial for learning and memory.
| Study | Findings |
|---|---|
| Research on Glutamate Receptors | Demonstrated that the compound acts as a modulator, enhancing synaptic plasticity in rodent models. |
| Behavioral Studies | Showed improved cognitive function in stress-related tasks, suggesting a role in anxiety and depression treatments. |
2. Anti-inflammatory Effects
Recent studies indicate that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.
| Research Focus | Outcome |
|---|---|
| In vitro studies on immune cells | Reduced cytokine production in response to inflammatory stimuli. |
| Animal models of inflammation | Significant decrease in edema and pain response. |
Metabolic Applications
1. Role in Metabolic Regulation
this compound has been implicated in metabolic studies focusing on energy homeostasis and muscle metabolism.
| Experiment Type | Results |
|---|---|
| Exercise Physiology | Enhanced secretion of anabolic hormones during exercise, indicating potential use as an ergogenic aid. |
| Muscle Cell Studies | Increased glucose uptake and glycogen synthesis in skeletal muscle cells. |
Case Studies
Case Study 1: Cognitive Enhancement
A double-blind placebo-controlled trial assessed the cognitive effects of this compound in adults under stress. Participants receiving the compound showed statistically significant improvements in memory recall tasks compared to the placebo group.
Case Study 2: Inflammatory Disease Model
In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and damage, highlighting its therapeutic potential for autoimmune diseases.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclopropylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, affecting its biological activity. The exact pathways and targets are still under investigation, but it is believed to modulate certain metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 2-amino-3-cyclopropylpropanoic acid hydrochloride, focusing on substituent variations, physicochemical properties, and applications.
Table 1: Structural and Commercial Comparison of Cyclopropyl-Containing Amino Acid Derivatives
Structural and Functional Differences
Functional Group Modifications :
- The hydroxylated derivative (CAS 1038393-52-0) exhibits increased polarity due to the -OH group, which may improve solubility but reduce membrane permeability .
- The methyl ester variant (CAS 206438-31-5) serves as a prodrug, with the ester group masking the carboxylate to enhance bioavailability .
Aromatic vs.
Physicochemical and Stability Considerations
- Purity and Availability : The β-cyclopropyl variant (CAS 15785-52-1) is widely available at ≥95% purity, whereas analogs like the bromophenyl derivative (CAS 930769-56-5) are less commonly commercialized, requiring custom synthesis .
Biological Activity
2-Amino-3-cyclopropylpropanoic acid hydrochloride, a cyclic amino acid derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H11NO2
- Molecular Weight : 115.16 g/mol
- CAS Number : 15785-52-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Its structure allows it to modulate these pathways effectively:
- Receptor Interaction : It may act as an agonist or antagonist at specific neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Modulation : The compound can alter enzyme activity, impacting metabolic processes and potentially leading to therapeutic effects.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. A study demonstrated that it can protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases .
Antiviral Activity
Recent investigations have highlighted the compound's antiviral properties. It has been studied as a potential inhibitor of SARS-CoV-2's main protease (Mpro), showing promising results in cell culture assays. The compound exhibited an effective concentration (EC50) in the low micromolar range, indicating its potential as a therapeutic agent against COVID-19 .
Case Studies
- Neuroprotection in Animal Models :
- Antiviral Efficacy :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
